A Technical Guide to the Physicochemical Properties and Applications of Dibenzo[b,d]thiophen-3-ylboronic Acid
A Technical Guide to the Physicochemical Properties and Applications of Dibenzo[b,d]thiophen-3-ylboronic Acid
Executive Summary: Dibenzo[b,d]thiophen-3-ylboronic acid is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which combines the rigid, aromatic dibenzothiophene scaffold with the versatile boronic acid functional group, makes it a highly valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, stability, handling, synthetic methodologies, and key applications, with a focus on its role in drug discovery and development.
Introduction to Dibenzo[b,d]thiophen-3-ylboronic Acid
The utility of Dibenzo[b,d]thiophen-3-ylboronic acid stems from the distinct characteristics of its two primary structural components. The dibenzothiophene core is a sulfur-containing polycyclic aromatic hydrocarbon, a motif present in various biologically active compounds and organic electronic materials. This scaffold provides a rigid, planar framework that can engage in crucial π-stacking interactions with biological targets.
The boronic acid moiety (-B(OH)₂) is a versatile functional group renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] In a biological context, the boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues like serine or threonine in enzyme active sites, a mechanism exploited in the design of potent enzyme inhibitors.[3][4] The convergence of these two moieties in a single molecule makes Dibenzo[b,d]thiophen-3-ylboronic acid a powerful tool for developing novel therapeutics and functional materials.
Caption: Chemical structure of Dibenzo[b,d]thiophen-3-ylboronic acid.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. These parameters are critical for designing reaction conditions, developing purification strategies, and predicting pharmacokinetic profiles.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | dibenzothiophen-3-ylboronic acid | [5] |
| CAS Number | 108847-24-1 | [5][6] |
| Molecular Formula | C₁₂H₉BO₂S | [5][7] |
| Molecular Weight | 228.08 g/mol | [5] |
| Appearance | White to light yellow solid/powder |
| Purity (Typical) | ≥95% | |
Table 2: Physicochemical Data
| Property | Value | Remarks |
|---|---|---|
| Melting Point | Not experimentally reported. | The related Benzo[b]thiophene-3-boronic acid has a melting point of 225-230 °C.[8] Due to the additional fused ring, a higher melting point is expected. |
| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF) and alcohols. | Phenylboronic acid is known to have low solubility in hydrocarbons and moderate solubility in ethers and ketones.[9] The larger aromatic system of the dibenzothiophene core decreases aqueous solubility. |
| pKa | Not experimentally reported. | The predicted pKa for the structurally similar Benzo[b]thiophene-3-boronic acid is ~8.29.[8] This indicates it is a weak Lewis acid. |
Stability, Storage, and Handling
Proper handling and storage are paramount to maintaining the integrity and reactivity of Dibenzo[b,d]thiophen-3-ylboronic acid.
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Chemical Stability : The compound is generally stable under normal laboratory conditions. However, like many boronic acids, it is susceptible to dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine. This process is often reversible upon addition of water.
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Storage : To prevent degradation, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 2-8°C or freezing is advised for long-term storage to minimize decomposition and dehydration.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
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Safety and Handling : Dibenzo[b,d]thiophen-3-ylboronic acid is classified as a skin and eye irritant.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.[10]
Synthesis and Characterization
While commercially available, understanding the synthesis of Dibenzo[b,d]thiophen-3-ylboronic acid is crucial for custom derivatization and for verifying the quality of starting materials.
Synthetic Strategy
The most common and established method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The typical precursor is 3-bromodibenzo[b,d]thiophene.
Caption: General workflow for the synthesis of Dibenzo[b,d]thiophen-3-ylboronic acid.
Exemplary Protocol:
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Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromodibenzo[b,d]thiophene dissolved in anhydrous tetrahydrofuran (THF).
-
Metalation : The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the internal temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate.
-
Borylation : After stirring for 1 hour at -78 °C, triisopropyl borate (B(O-iPr)₃) is added dropwise. The choice of a bulky borate ester can sometimes improve yields by minimizing the formation of over-borylated byproducts. The reaction is allowed to slowly warm to room temperature overnight.
-
Hydrolysis : The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). This step hydrolyzes the borate ester to the desired boronic acid.
-
Purification : The product is extracted into an organic solvent (e.g., ethyl acetate). The crude solid obtained after solvent evaporation is often purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to yield the final product.
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.
-
¹H NMR : The spectrum should show characteristic signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the dibenzothiophene core. The two -OH protons of the boronic acid group may appear as a broad singlet, which is often exchangeable with D₂O.
-
¹³C NMR : Will display a set of signals corresponding to the 12 carbon atoms of the aromatic scaffold. The carbon atom attached to the boron (C-B bond) will have a characteristic chemical shift.
-
¹¹B NMR : This technique is highly diagnostic for boron-containing compounds. Dibenzo[b,d]thiophen-3-ylboronic acid should exhibit a single, broad signal typically in the range of δ 28-31 ppm, characteristic of a trigonal planar boronic acid.[11][12]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C₁₂H₉BO₂S.[5]
-
Infrared (IR) Spectroscopy : The spectrum will show a strong, broad O-H stretching band around 3200-3400 cm⁻¹ and a B-O stretching band near 1350 cm⁻¹.
Reactivity and Applications in Drug Development
The true value of Dibenzo[b,d]thiophen-3-ylboronic acid is realized in its application as a versatile synthetic intermediate.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is the most prominent application, enabling the formation of a C-C bond between the dibenzothiophene core and various aryl or vinyl halides/triflates. This reaction provides a powerful and modular approach to building molecular complexity, which is essential in modern drug discovery for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role as a Bioactive Scaffold
The combination of the dibenzothiophene scaffold and the boronic acid functional group makes this molecule a prime candidate for lead discovery programs.
-
Enzyme Inhibition : Boronic acids are well-established "warheads" for inhibiting serine proteases and other enzymes. The FDA-approved drug Bortezomib (Velcade), a boronic acid peptide, revolutionized the treatment of multiple myeloma by inhibiting the proteasome.[3] Dibenzo[b,d]thiophen-3-ylboronic acid can be incorporated into molecules designed to target specific enzymes where the dibenzothiophene moiety provides binding affinity and selectivity, and the boronic acid provides the inhibitory mechanism.[13]
-
Privileged Scaffold : The dibenzothiophene structure can be found in a range of compounds with diverse biological activities, including anticancer and anti-inflammatory properties. Its rigid nature helps to pre-organize attached pharmacophores into a conformation favorable for binding to a biological target, reducing the entropic penalty of binding and potentially increasing potency.
Conclusion
Dibenzo[b,d]thiophen-3-ylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its robust physicochemical properties, coupled with its predictable reactivity in powerful synthetic transformations like the Suzuki-Miyaura coupling, provide researchers with a reliable platform for constructing novel and complex molecular architectures. As the demand for targeted therapeutics and advanced organic materials continues to grow, the importance of versatile building blocks like Dibenzo[b,d]thiophen-3-ylboronic acid will undoubtedly increase, paving the way for future scientific breakthroughs.
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